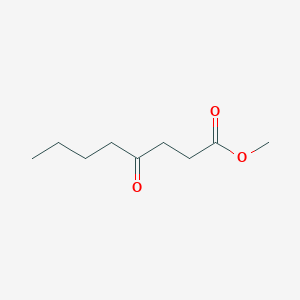![molecular formula C28H29ClN2O2 B14144631 2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one CAS No. 378758-71-5](/img/structure/B14144631.png)
2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorophenyl group, and a propan-2-ylphenoxy pentyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone core.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction using 4-chlorobenzoyl chloride and a suitable base.
Attachment of the Propan-2-ylphenoxy Pentyl Side Chain: This step involves the reaction of the quinazolinone intermediate with 4-(propan-2-yl)phenol and a suitable alkylating agent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
化学反应分析
Types of Reactions
2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized side chains.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with different functional groups.
科学研究应用
2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 2-(4-chlorophenyl)-3-{5-[4-(methyl)phenoxy]pentyl}quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-3-{5-[4-(ethyl)phenoxy]pentyl}quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-3-{5-[4-(butyl)phenoxy]pentyl}quinazolin-4(3H)-one
Uniqueness
2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the propan-2-yl group in the phenoxy side chain differentiates it from other similar compounds and may contribute to its unique biological activities and potential therapeutic applications.
属性
CAS 编号 |
378758-71-5 |
|---|---|
分子式 |
C28H29ClN2O2 |
分子量 |
461.0 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-3-[5-(4-propan-2-ylphenoxy)pentyl]quinazolin-4-one |
InChI |
InChI=1S/C28H29ClN2O2/c1-20(2)21-12-16-24(17-13-21)33-19-7-3-6-18-31-27(22-10-14-23(29)15-11-22)30-26-9-5-4-8-25(26)28(31)32/h4-5,8-17,20H,3,6-7,18-19H2,1-2H3 |
InChI 键 |
ORBRDFHHUDSGCP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)OCCCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



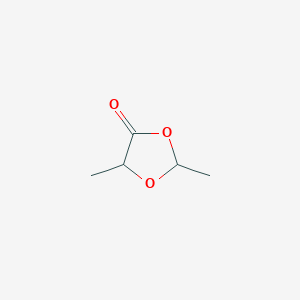
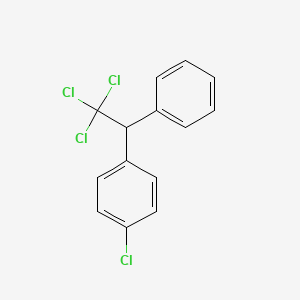
![ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate](/img/structure/B14144568.png)
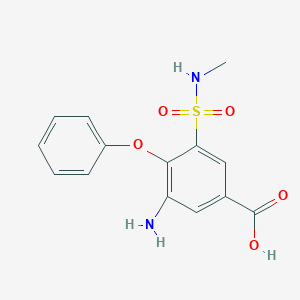
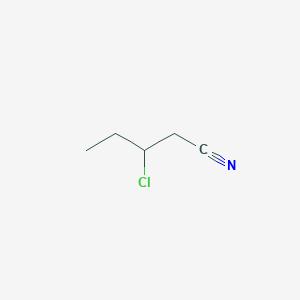
![methyl 4-(5,6-dimethyl-4-oxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B14144585.png)
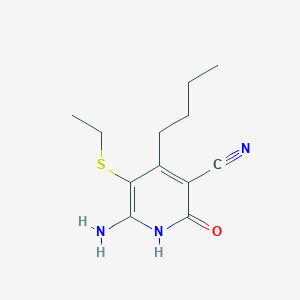


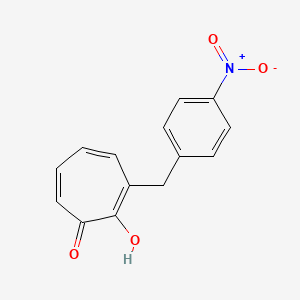
![(E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B14144613.png)
